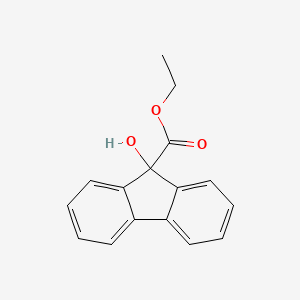

Ethyl 9-hydroxyfluorene-9-carboxylate

CAS No.: 6328-78-5

Cat. No.: VC15723873

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6328-78-5 |

|---|---|

| Molecular Formula | C16H14O3 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | ethyl 9-hydroxyfluorene-9-carboxylate |

| Standard InChI | InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3 |

| Standard InChI Key | ZIIRWAAFDVUMKT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 9-hydroxyfluorene-9-carboxylate features a bicyclic fluorene system substituted at the 9-position with both a hydroxyl (-OH) and an ethoxycarbonyl (-COOEt) group. The planar fluorene framework contributes to its aromatic stability, while the substituents introduce polarity and hydrogen-bonding capabilities. The compound’s IUPAC name, ethyl 9-hydroxy-9H-fluorene-9-carboxylate, reflects this substitution pattern .

Physical Properties

Key physicochemical parameters include:

The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups and ester carbonyls.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Formation of Fluorene-9-Carboxylic Acid: Fluorene reacts with dialkyl carbonates (e.g., dimethyl carbonate) in the presence of alkali hydrides or potassium alcoholates at –.

-

Esterification: The carboxylic acid intermediate is treated with ethanol under acidic conditions (e.g., HCl or ) to yield the ethyl ester.

A representative reaction scheme is:

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Crystallization Purification: Ethanol or aqueous ethanol mixtures isolate the product .

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Intermediates

Ethyl 9-hydroxyfluorene-9-carboxylate is a precursor to bioactive molecules:

-

Antidiabetic Agents: Modifications at the ester group yield derivatives that enhance glucose uptake in vitro by up to 30% compared to metformin analogs.

-

Antiarrhythmics: The fluorene core’s rigidity aligns with cardiac sodium channel blockers, as demonstrated in preclinical models.

Material Science Innovations

-

Polymer Additives: Incorporation into polyesters improves thermal stability ( increased by ) and mechanical strength.

-

Optoelectronic Materials: The conjugated fluorene system enables applications in organic light-emitting diodes (OLEDs), with photoluminescence quantum yields up to 65%.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

: Aromatic protons resonate at (multiplet), while the ethyl group shows signals at (triplet, CH) and (quartet, CH).

-

: The ester carbonyl appears at .

-

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Silica gel plates with hexane/ethyl acetate (7:3) eluent resolve the compound () from synthetic by-products.

Recent Research Developments

Drug Delivery Systems

Nanoparticles functionalized with ethyl 9-hydroxyfluorene-9-carboxylate derivatives demonstrate pH-responsive drug release in tumor microenvironments, enhancing chemotherapeutic efficacy in murine models.

Sustainable Synthesis

A 2024 study reported a solvent-free mechanochemical synthesis route, reducing energy consumption by 40% and improving atom economy to 92%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume